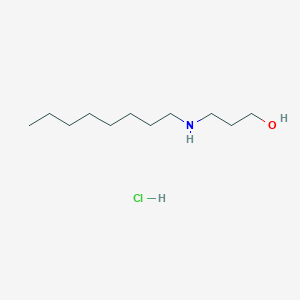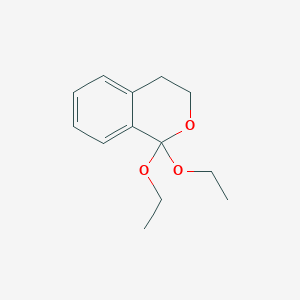![molecular formula C13H10N2O2S2 B14401022 2-[(1,3-Dithiolan-2-ylidene)amino]-6-phenyl-4H-1,3-oxazin-4-one CAS No. 89805-42-5](/img/structure/B14401022.png)
2-[(1,3-Dithiolan-2-ylidene)amino]-6-phenyl-4H-1,3-oxazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1,3-Dithiolan-2-ylidene)amino]-6-phenyl-4H-1,3-oxazin-4-one is a heterocyclic compound that features a unique combination of sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,3-Dithiolan-2-ylidene)amino]-6-phenyl-4H-1,3-oxazin-4-one typically involves the reaction of 1,3-dithiolane derivatives with appropriate amines and oxazinones. One common method includes the reaction of 2-ylidene-1,3-dithiolanes with amino compounds in the presence of a strong base, leading to the formation of the desired heterocyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the reaction conditions used in laboratory synthesis for larger-scale production. This could include the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-[(1,3-Dithiolan-2-ylidene)amino]-6-phenyl-4H-1,3-oxazin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the dithiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the dithiolane ring, leading to the formation of simpler thiol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as lithium aluminum hydride (LiAlH₄). Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane (CH₂Cl₂) or ethanol (C₂H₅OH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiol derivatives.
Scientific Research Applications
2-[(1,3-Dithiolan-2-ylidene)amino]-6-phenyl-4H-1,3-oxazin-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-[(1,3-Dithiolan-2-ylidene)amino]-6-phenyl-4H-1,3-oxazin-4-one involves its interaction with various molecular targets. The dithiolane ring can interact with thiol groups in proteins, potentially inhibiting enzyme activity. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress pathways, making it a potential therapeutic agent for conditions related to oxidative damage .
Comparison with Similar Compounds
Similar Compounds
1,3-Dithiolane: A simpler analog that lacks the oxazinone ring.
1,3-Dithiane: Similar to 1,3-dithiolane but with a six-membered ring.
2-[(1,3-Dithiolan-2-ylidene)malononitrile]: Another compound featuring the 1,3-dithiolane ring but with different substituents
Uniqueness
2-[(1,3-Dithiolan-2-ylidene)amino]-6-phenyl-4H-1,3-oxazin-4-one is unique due to its combination of a 1,3-dithiolane ring with an oxazinone moiety. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
89805-42-5 |
|---|---|
Molecular Formula |
C13H10N2O2S2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
2-(1,3-dithiolan-2-ylideneamino)-6-phenyl-1,3-oxazin-4-one |
InChI |
InChI=1S/C13H10N2O2S2/c16-11-8-10(9-4-2-1-3-5-9)17-12(14-11)15-13-18-6-7-19-13/h1-5,8H,6-7H2 |
InChI Key |
VXCPPGODFSSJQF-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=NC2=NC(=O)C=C(O2)C3=CC=CC=C3)S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-Dicyano-N''-[3-(4-{3-[(diaminomethylidene)amino]propoxy}butoxy)propyl]guanidine](/img/structure/B14400945.png)


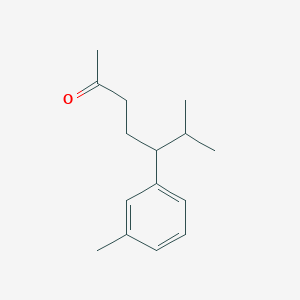


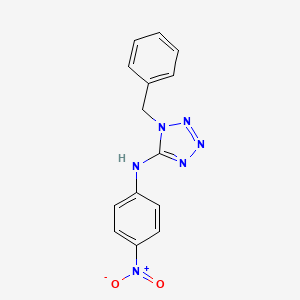
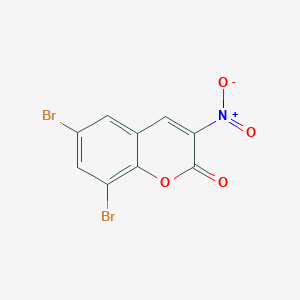
![1-[(Benzylsulfanyl)methyl]-5-chloropyrimidin-2(1H)-one](/img/structure/B14400999.png)

